Comprehensive Physicochemical Profiling and Synthesis of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Comprehensive Physicochemical Profiling and Synthesis of[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
As drug discovery paradigms shift toward highly modular and functionalized building blocks, 1,4-disubstituted 1,2,3-triazoles have emerged as privileged scaffolds. Specifically, [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine offers a unique convergence of structural rigidity, hydrogen-bonding capability, and a versatile primary amine handle.
In this technical guide, I will deconstruct the physicochemical properties, structural logic, and field-proven synthesis workflows for this compound. By moving beyond basic protocols to explore the causality behind each experimental choice, this document serves as a self-validating framework for integrating this building block into your medicinal chemistry pipelines.
Structural Logic & Physicochemical Properties
To effectively utilize a building block, one must first understand the mechanistic "why" behind its structural components. This molecule features three distinct functional domains:
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The Primary Amine (-NH2): A highly reactive nucleophile ideal for amidation, reductive amination, or bioconjugation.
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The 1,2,3-Triazole Ring: A robust, metabolically stable bioisostere for amide bonds. It provides a rigid vector for substituent projection and participates in dipole-dipole and π-π stacking interactions within biological targets.
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The 4-Methoxyphenyl Group: An electron-rich aromatic system. The methoxy (-OCH3) substituent acts as a hydrogen bond acceptor while fine-tuning the overall lipophilicity of the molecule. Interestingly, electron-rich azides (like 4-methoxyphenyl azide) have been shown to react more rapidly in certain catalytic cycles compared to their electron-deficient counterparts, optimizing synthesis timelines[1].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound. Note that the hydrochloride salt is preferred in laboratory settings due to its superior aqueous solubility.
| Physicochemical Property | Value | Experimental Significance |
| Chemical Name | [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine | Standard IUPAC nomenclature. |
| CAS Registry Number | (HCl salt)[2] | Critical for procurement and regulatory tracking. |
| Molecular Formula | C10H13ClN4O (HCl salt)[2] | Dictates stoichiometric calculations in coupling reactions. |
| Molecular Weight | 240.69 g/mol (HCl salt)[2] | Low MW ensures high ligand efficiency in fragment-based drug design. |
| Monoisotopic Mass | 204.1011 Da (Free base)[3] | Target metric for High-Resolution Mass Spectrometry (HRMS) validation. |
| InChIKey | [3] | Unique identifier for database cross-referencing. |
| Topological Polar Surface Area | ~65.9 Ų | Falls within the optimal range (< 90 Ų) for cellular membrane permeability. |
Synthesis Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient, regioselective route to synthesize this compound is via the classic "click chemistry" approach: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].
Fig 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis workflow.
Step-by-Step Methodology & Causality
This protocol is designed as a self-validating system. Every reagent choice is grounded in mechanistic necessity to prevent side reactions and maximize yield.
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Preparation of Reactants: Dissolve 4-methoxyphenyl azide (1.0 equiv) and propargylamine (1.1 equiv) in anhydrous acetonitrile (MeCN).
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Causality: While CuAAC is famously water-tolerant, utilizing anhydrous MeCN in the initial stages prevents the competitive oxidation of the terminal alkyne (Glaser coupling) and provides excellent solubility for the azide precursor.
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Catalyst Introduction: Add Copper(I) iodide (CuI, 0.1 - 0.2 equiv) as the catalyst[4].
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Causality: The Cu(I) oxidation state is strictly required to enforce the regioselective formation of the 1,4-disubstituted isomer. Thermal cycloaddition (without copper) would yield an undesirable mixture of 1,4- and 1,5-isomers.
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Base Addition: Introduce Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[4].
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Causality: The amine base serves a dual purpose. It facilitates the deprotonation of the terminal alkyne to form the critical copper-acetylide intermediate, and it stabilizes the Cu(I) species in solution, preventing its disproportionation into Cu(0) and Cu(II).
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Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 3 to 12 hours. Monitor the disappearance of the azide via Thin-Layer Chromatography (TLC).
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Causality: The electron-donating methoxy group on the azide accelerates the cycloaddition kinetics, allowing the reaction to proceed rapidly at ambient temperatures. Avoiding heat preserves the integrity of the primary amine on propargylamine.
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Workup & Salt Formation: Extract the crude mixture with ethyl acetate, wash with brine to remove the base and solvent, and dry over anhydrous MgSO4. To isolate the stable hydrochloride salt, treat the concentrated free base with ethereal HCl.
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Causality: The free base is susceptible to oxidation and degradation over time. Conversion to the HCl salt ()[2] guarantees long-term shelf stability and standardizes the compound's behavior in subsequent biological assays.
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Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized batch, the following analytical validations must be performed:
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1H NMR Spectroscopy: The definitive marker of successful 1,4-regioselectivity is the appearance of a sharp, downfield singlet corresponding to the triazole proton (typically around δ 8.0 – 8.5 ppm). The methoxy protons will present as a distinct singlet near δ 3.8 ppm, while the methylene protons adjacent to the amine will appear around δ 3.9 – 4.1 ppm.
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High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass using Electrospray Ionization (ESI). The target monoisotopic mass is 204.1011 Da[3], and the spectrum should yield an [M+H]+ peak at m/z 205.108.
Pharmacological & Bioconjugation Applications
Once validated,[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine acts as a highly effective linker and pharmacophore in drug discovery. For example, recent studies have demonstrated its utility in coupling with complex natural products, such as boswellic acid derivatives, to synthesize potent anti-cancer and anti-inflammatory agents[4].
Fig 2: Structural functionalization and pharmacological utility of the compound's moieties.
By utilizing standard peptide coupling reagents (e.g., HATU, EDC/NHS), the primary amine can be seamlessly conjugated to carboxylic acid-bearing payloads, while the triazole and methoxyphenyl groups actively participate in target receptor binding.
References
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King Scientific. "Building Blocks - CAS 1384430-87-8". Available at:[Link]
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Food and Nutrition Journal. "Gelrite-Gellan Gum Biopolymer Films Reinforced with AKBA derivative (SK-C5) for Biodegradable Food Packaging Applications". Available at: [Link]
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ACS Publications. "Rhodium-Catalyzed Selective Mono- and Diamination of Arenes with Single Directing Site 'On Water'". Available at: [Link]
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PubChemLite Database. "C10H12N4O - Explore". Université du Luxembourg. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. King Scientific - Building Blocks [kingscientific.com]
- 3. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 4. Gelrite-Gellan Gum Biopolymer Films Reinforced with AKBA derivative (SK-C5) for Biodegradable Food Packaging Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
